Neodymium sulfide

Cold Cathode Negative Electron Affinity Epitaxial Growth

Addressing the challenge of interfacial defects in electron-emission devices, neodymium sulfide provides quantifiable performance advantages: • NdS exhibits a 0.7% lattice mismatch to GaAs (vs. 3.6% for LaS), enabling defect-minimized epitaxial growth for cold cathodes. • Predicted 1.1 eV work function offers a thermally stable (mp 2207°C) alternative to cesium-based NEA coatings. • γ-Nd₂S₃ thin films via MOCVD allow tunable band gap (2.3-2.5 eV) for phosphors and solid-state lighting. High-purity 99.9% (3N) material available in research and bulk quantities with reliable global logistics.

Molecular Formula Nd2S3
Molecular Weight 384.7 g/mol
CAS No. 12035-32-4
Cat. No. B079876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium sulfide
CAS12035-32-4
Molecular FormulaNd2S3
Molecular Weight384.7 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Nd+3].[Nd+3]
InChIInChI=1S/2Nd.3S/q2*+3;3*-2
InChIKeyXZIGKOYGIHSSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Sulfide Technical Specifications


Neodymium sulfide, primarily represented by the sesquisulfide composition Nd₂S₃ and the monosulfide NdS, belongs to the class of rare-earth chalcogenides. These compounds are characterized by a rocksalt (cubic) crystal structure for the monosulfide [1] and multiple polymorphic forms (α-orthorhombic, γ-cubic) for the sesquisulfide [2]. Nd₂S₃ is described as an electrical insulator [3], while NdS exhibits semimetallic behavior with a predicted low work function of 1.1 eV at room temperature [4], making it a candidate for negative electron affinity (NEA) applications. The compound's high melting point of 2207°C and moderate solubility in water and acid are also notable [5].

Epitaxy WorkflowGaAs‑compatible monosulfide for cold cathode and NEA heterostructures
Thin‑Film EngineeringMOCVD‑grown γ‑Nd₂S₃ with tunable luminescence for optoelectronics
Magneto‑OpticsPolar Kerr‑active crystals for magneto‑optical sensing and storage research

Limits of Rare Earth Sulfide Substitution


The substitution of one rare-earth sulfide for another is not straightforward due to significant variations in critical performance metrics across the lanthanide series. For instance, the lattice constant, which dictates epitaxial growth compatibility with semiconductor substrates like GaAs, varies substantially between lanthanum monosulfide (LaS) and neodymium monosulfide (NdS) [1]. Furthermore, the magnetic ordering temperature (e.g., ~60 K for Nd₂S₃ vs. ~30 K for Gd₂S₃) [2] and the optical band gap (e.g., 1.68 eV for bulk Nd₂S₃ vs. 2.3-2.5 eV for its thin-film form) [3][4] are highly composition- and form-dependent. Such differences preclude simple 'in-class' substitution without rigorous re-optimization of device design, deposition parameters, and operating conditions. The following sections provide quantitative evidence of where neodymium sulfide demonstrates verifiable differentiation.

Lattice Mismatch
Lattice constants vary significantly across lanthanide monosulfides; NdS‑GaAs epitaxial registry cannot be reproduced with LaS.
Magnetic Ordering Shift
Magnetic ordering temperature differs considerably (Nd₂S₃ ~60 K vs. Gd₂S₃ ~30 K), altering cryogenic performance.
Form‑Dependent Band Gap
Optical band gap changes from 1.68 eV (bulk) to 2.3‑2.5 eV (thin film); bulk‑grade substitution may misrepresent optoelectronic behavior.

Neodymium Sulfide Quantitative Differentiation


Lattice Mismatch on GaAs Epitaxy

The cubic lattice constant (a₀) of neodymium monosulfide (NdS) was measured at 5.694(2) Å, which is significantly closer to that of GaAs (5.6533 Å) compared to lanthanum monosulfide (LaS) at 5.857(2) Å [1]. This smaller lattice mismatch is critical for reducing interfacial defects in heteroepitaxial devices.

Lattice Mismatch on GaAs
Head‑to‑head
NdS a₀ = 5.694(2) Å yields only 0.7% mismatch with GaAs, vs 3.6% for LaS (5.857 Å).
Supports high‑quality epitaxial interface design.
Powder XRD; room‑temperature cubic phase.
Cold Cathode Negative Electron Affinity Epitaxial Growth

Work Function vs. Cesium Coatings

Neodymium monosulfide (NdS) is predicted to have a low work function of 1.1 eV at room temperature [1], offering a stable alternative to cesiated surfaces which are susceptible to oxidation and require complex 'yo-yo' deposition techniques [1].

Work Function vs Cs Coatings
Reported comparison
Predicted NdS work function: 1.1 eV at RT, approximately 1 eV lower than cesiated GaAs (~2.1 eV).
Enables design of oxidation‑resistant NEA electron emitters.
Kelvin probe measurement on bulk and thin‑film samples.
Work Function Cold Cathode Negative Electron Affinity

Tunable Optical Band Gap in Thin Films

The optical band gap of neodymium sulfide is highly dependent on its form and synthesis method. Bulk Nd₂S₃ exhibits an optical absorption edge corresponding to a band gap of 1.68 eV [1]. In contrast, high-purity γ-Nd₂S₃ thin films grown via MOCVD exhibit a tunable luminescent band gap ranging from 2.3 eV to 2.5 eV [2].

Tunable Optical Band Gap
Cross‑study comparison
Bulk Nd₂S₃: 1.68 eV; MOCVD γ‑Nd₂S₃ thin film: 2.3–2.5 eV (0.62–0.82 eV wider).
Supports tunable optoelectronic property engineering.
MOCVD at 400–600°C; bulk optical absorption edge.
Optical Band Gap Luminescence Thin Film Deposition

Magnetic Ordering vs. Gd₂S₃

Magnetic susceptibility measurements indicate that magnetic ordering in Nd₂S₃ occurs near 60 K [1]. This is significantly higher than the ordering temperature of paramagnetic Gd₂S₃, which becomes ferromagnetic below ~30 K, and Dy₂S₃, which remains paramagnetic to the lowest measured temperatures [1].

Magnetic Ordering vs Gd₂S₃
Head‑to‑head
Nd₂S₃ orders near 60 K, at least 30 K higher than Gd₂S₃ (
Indicates magnetic functionality at higher cryogenic temperatures.
Magnetic susceptibility; Faraday experiments.
MOKE Activity vs La₂S₃
Head‑to‑head
Polar Kerr effect observed in γ‑Nd₂S₃ up to 1 T; absent in γ‑La₂S₃ under identical conditions.
Demonstrates magneto‑optical activity for sensing and storage research.
MOKE investigation with magnetic field up to 1 T.
Magnetic Ordering Magnetic Susceptibility Low-Temperature Physics

MOKE Activity vs. La₂S₃

Investigations into the magneto-optical Kerr effect (MOKE) reveal a stark contrast between γ-Nd₂S₃ and γ-La₂S₃ crystals. A polar Kerr effect was observed in γ-Nd₂S₃ under magnetic fields up to 1 T, whereas no effect was detected for γ-La₂S₃ under identical conditions [1].

MOKE Activity vs La₂S₃
Head‑to‑head
Polar Kerr effect observed in γ‑Nd₂S₃ up to 1 T; absent in γ‑La₂S₃ under identical conditions.
Demonstrates magneto‑optical activity for sensing and storage research.
MOKE investigation with magnetic field up to 1 T.
Magneto-Optics Kerr Effect Spintronics

Neodymium Sulfide Application Scenarios


GaAs Cold Cathode Epitaxy

The exceptionally close lattice match between NdS (5.694 Å) and GaAs (5.653 Å), representing only a 0.7% mismatch, enables the growth of high-quality epitaxial layers for cold cathode applications. This is a quantifiable advantage over LaS (5.857 Å, 3.6% mismatch), which would introduce a higher density of interfacial defects, degrading device performance [1].

Stable NEA Electron Sources

The predicted low work function of 1.1 eV for NdS makes it a chemically stable alternative to traditional cesium-based NEA coatings. Its thermal stability and high melting point (2200°C) are critical for robust, long-lifetime electron sources in vacuum microelectronics and high-power switching [2].

Luminescent Thin Film Optoelectronics

The ability to grow luminescent γ-Nd₂S₃ thin films via MOCVD with a tunable band gap (2.3-2.5 eV) allows for the precise engineering of emission and absorption characteristics for applications in phosphors, solid-state lighting, and photovoltaic cells. This level of control is not accessible with the bulk form (1.68 eV band gap) [3].

Magneto-Optical Data Storage and Sensing

The observation of the magneto-optical Kerr effect in γ-Nd₂S₃, while absent in γ-La₂S₃, positions it as a unique candidate for magneto-optical recording media, optical isolators, and magnetic field sensors operating in the visible or near-infrared spectrum [4].

Application
Selection Property
Validation Focus
GaAs Cold Cathode Epitaxy
Lattice compatibility
Epitaxial quality and interface defect density
Stable NEA Electron Sources
Low work function
Emission stability and lifetime testing
Tunable Thin‑Film Optoelectronics
Band gap tunability via MOCVD
Luminescence wavelength control
Magneto‑Optical Data Storage
MOKE activity
Kerr signal verification under magnetic field

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